molecular formula C6H14OS B159029 6-Mercapto-1-hexanol CAS No. 1633-78-9

6-Mercapto-1-hexanol

Cat. No. B159029
CAS RN: 1633-78-9
M. Wt: 134.24 g/mol
InChI Key: UGZAJZLUKVKCBM-UHFFFAOYSA-N
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Description

6-Mercapto-1-hexanol (MCH) is a chemical compound with the linear formula HS(CH2)6OH . It forms a self-assembled monolayer (SAM) with identically represented C6 spacer . MCH is a tool for surface coating that enables blocking of active sites and non-specific absorption .


Synthesis Analysis

The synthesis of 6-Mercaptohexan-1-ol can be achieved from 6-Bromo-1-hexanol .


Molecular Structure Analysis

The molecular weight of 6-Mercapto-1-hexanol is 134.24 g/mol . The compound’s structure can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

6-Mercapto-1-hexanol has been analyzed using techniques such as NMR, FTIR, and MS (GC) .


Physical And Chemical Properties Analysis

6-Mercapto-1-hexanol is a light yellow clear liquid with a stench . It has a refractive index of 1.486 (lit.) and a boiling point of 225 °C (lit.) . The density of the compound is 0.981 g/mL at 25 °C (lit.) .

Scientific Research Applications

Nanoparticle Surface Modification

6-Mercapto-1-hexanol (MCH) has been utilized to control the conformation of thiol-linked oligonucleotides on the surface of gold nanoparticles. MCH treatment displaces noncovalent base adsorption, changing oligonucleotide conformation on the gold surface, thereby improving hybridization ability and reducing nonspecific adsorption (Park, Brown, & Hamad-Schifferli, 2004).

Biosensor Development

MCH-modified gold nanoparticles have been employed in constructing biosensors. For instance, they were used to create a mediatorless hydrogen peroxide biosensor with high sensitivity and a very low detection limit (Boujakhrout et al., 2016).

DNA Monolayer Studies

Studies have examined MCH for electrochemically induced conformational changes in DNA monolayers. This research, focusing on the ion barrier factor of MCH, offers insights into DNA interactions and adsorption on gold surfaces (Rivera-Gandía & Cabrera, 2007).

Functionalization of Acrylic Esters

MCH has been used in the transesterification of methyl acrylate, resulting in the synthesis of functionalized acrylic esters. This process demonstrates MCH's role in producing compounds with thiol functional end groups (Kazenwadel et al., 2012).

DNA Hybridization Interfaces

MCH is critical in creating interfaces for DNA recognition, enhancing the sensitivity of genosensors in clinical samples. This application is significant for direct DNA sequence detection in various biological samples (Campuzano et al., 2011).

Surface Scanning Studies

In situ scanning tunneling microscopy studies have utilized MCH to observe the dynamic process of replacing monolayers on gold surfaces. These studies offer insights into molecular interactions and surface dynamics (Wu & Zhang, 2009).

Molecule Functionalization

MCH has been used to functionalize the hydroxyl group of ligands attached to gold nanoclusters. This application is significant in generating various functional groups in nanoclusters, expanding the scope of nanomaterials research (Tan, Zhan, & Fan, 2006).

Disease Detection

MCH plays a role in biosensors for detecting specific diseases, like sexually transmitted diseases, through DNA sequence recognition. Its use in biosensors enhances detection sensitivity and specificity (Singh et al., 2010).

Thermal Transport Studies

MCH's role in thermal transport across interfaces between hard and soft materials has been explored. The study highlights the influence of hydrogen bonds, facilitated by MCH, on thermal conductance across these interfaces (Zhang et al., 2016).

Safety And Hazards

Vapors of 6-Mercapto-1-hexanol are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

6-Mercapto-1-hexanol can be used to produce hydrophilic SAMs . The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups even when attached to gold nanoclusters . This compound is used as a chemical linker for anchoring biological molecules to gold surfaces .

properties

IUPAC Name

6-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZAJZLUKVKCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339932
Record name 6-Mercapto-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-1-hexanol

CAS RN

1633-78-9
Record name 6-Mercapto-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Mercapto-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Mercapto-1-hexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,420
Citations
H Tan, T Zhan, WY Fan - The Journal of Physical Chemistry B, 2006 - ACS Publications
Au-MCH nanoclusters of (1.5 ± 0.3) nm diameter (MCH = 6-mercapto-1-hexanol, HS-(CH 2 ) 6 -OH) have been prepared and characterized by Transmission Electron Microscopy (TEM), …
Number of citations: 40 pubs.acs.org
J Bi, T Li, H Ren, R Ling, Z Wu, W Qin - Journal of Chromatography A, 2019 - Elsevier
… The second strategy is to co-functionalize the AuNPs with MUA and 6-mercapto-1-hexanol. By introducing the neutral molecule 6-mercapto-1-hexanol to the AuNP surfaces, the surface …
Number of citations: 26 www.sciencedirect.com
J Rivera-Gandía, CR Cabrera - Journal of Electroanalytical Chemistry, 2007 - Elsevier
… This was compared to a self-assembled monolayer of 6-mercapto-1-hexanol (MCH). Double layer capacitance (C dl ) was determined by electrochemical impedance spectroscopy (EIS) …
Number of citations: 16 www.sciencedirect.com
DK Corrigan, V Vezza, H Schulze, TT Bachmann… - Sensors, 2018 - mdpi.com
… the aim of assessing the potential for production of an enhanced multi-electrode sensor for biomedical use, the working electrodes were then functionalized with 6-mercapto-1-hexanol (…
Number of citations: 10 www.mdpi.com
A Imanparast, N Attaran, H Eshghi… - Iranian Journal of Basic …, 2022 - ncbi.nlm.nih.gov
… In this study, 6-mercapto-1-hexanol (MH) was used to functionalize the gold nanostructure as a primer for surface modification to improve conjugation of multi-agents such as …
Number of citations: 2 www.ncbi.nlm.nih.gov
KB Frøhling, TS Alstrøm, M Bache, MS Schmidt… - Vibrational …, 2016 - Elsevier
… We investigate the interplay between thiolated DNA and 6-mercapto-1-hexanol (MCH) on a gold covered silicon nanopillar surface using a developed peak-fitting model. The interaction …
Number of citations: 6 www.sciencedirect.com
S Wu, B Zhang - Langmuir, 2009 - ACS Publications
The replacement of coronene monolayer on Au (111) by 6-mercapto-1-hexanol (MHO) was studied by in situ scanning tunneling microscopy (STM) in solutions. It was found that the rate …
Number of citations: 5 pubs.acs.org
PYJ Tan, WY Fan - Citeseer
… Direct functionalization of the terminal OH group on 6-mercapto-1-hexanol that has already attached on to gold nanoparticles is preferred because the terminal SH group will first form a …
Number of citations: 2 citeseerx.ist.psu.edu
K Kummer, DV Vyalikh, G Gavrila, A Kade… - Journal of Electron …, 2008 - Elsevier
… Immediately before the adsorption of 6-mercapto-1-hexanol, the gold film was rinsed with fuming nitric acid for 10 s, subsequently the gold surface was neutralised in a solution …
Number of citations: 37 www.sciencedirect.com
O Thipmanee, S Samanman, S Sankoh… - Biosensors and …, 2012 - Elsevier
This paper reports, for the first time, the influence of the length and the terminating head group of blocking thiols on the sensitivity and specificity of a label-free capacitive DNA detection …
Number of citations: 34 www.sciencedirect.com

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